REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]
|
Name
|
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon heating a solution of 11.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(N)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]
|
Name
|
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon heating a solution of 11.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(N)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]
|
Name
|
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon heating a solution of 11.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(N)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[C:25]([F:28])([F:27])[F:26])[C:14]2[C:13](=[O:29])[CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7]=1[NH2:30])=[O:5])[CH3:2].C([OH:33])C>>[F:26][C:25]([F:28])([F:27])[C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[CH:15]=[O:33].[C:13]1(=[O:29])[CH2:12][CH2:11][CH2:10][C:9](=[O:33])[CH2:14]1.[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7](=[NH:8])[NH2:30])[CH3:2]
|
Name
|
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=2CCCC(C2C1C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon heating a solution of 11.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(N)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |